

An In-depth Technical Guide to (2-Hydroxyethyl)urea (CAS 2078-71-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Urea, (2-hydroxyethyl)-*

Cat. No.: *B1329392*

[Get Quote](#)

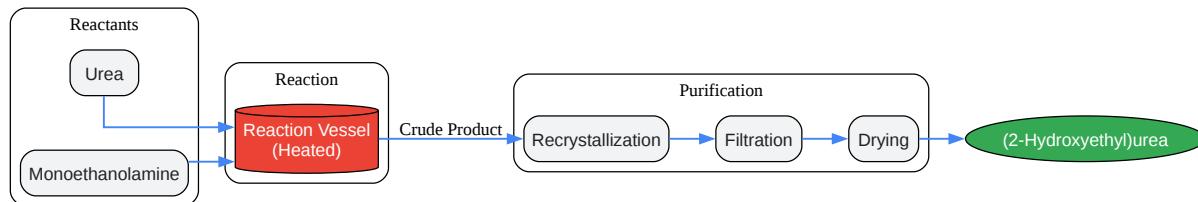
For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyethyl)urea, registered under CAS number 2078-71-9, is an organic compound with the chemical formula $C_3H_8N_2O_2$. Structurally, it is a derivative of urea with a hydroxyethyl group attached to one of the nitrogen atoms. This modification imparts unique physicochemical properties, leading to its primary application as a potent humectant and moisturizer in the cosmetics and personal care industries. While its biological activity is predominantly related to its hygroscopic nature, its role as a versatile synthetic building block is also of interest to the scientific community. This guide provides a comprehensive overview of the chemical characteristics, synthesis, analysis, and known applications of (2-Hydroxyethyl)urea.

Physicochemical Properties

(2-Hydroxyethyl)urea is a white, crystalline solid that is highly soluble in water.^[1] A summary of its key physical and chemical properties is presented in Table 1. A notable discrepancy exists in the reported melting point of (2-Hydroxyethyl)urea, with values ranging from 85 °C to 169 °C. This variation may be attributable to differences in the purity of the analyzed samples, the presence of different crystalline polymorphs, or variations in measurement techniques. The lower range of 85-95 °C is more frequently cited in patents and safety assessments, while higher values are listed in some chemical supplier databases. Further investigation would be required to definitively resolve this discrepancy.


Table 1: Physicochemical Properties of (2-Hydroxyethyl)urea

Property	Value	Reference(s)
IUPAC Name	(2-hydroxyethyl)urea	[2]
CAS Number	2078-71-9	[2]
Molecular Formula	C ₃ H ₈ N ₂ O ₂	[3]
Molecular Weight	104.11 g/mol	[3]
Appearance	White crystalline powder/solid	[4]
Melting Point	85-86 °C, 164-169 °C	[3][4]
Boiling Point	254.324 °C at 760 mmHg	[4]
Density	1.222 g/cm ³	[4]
Solubility	Soluble in water	[5]
Flash Point	107.612 °C	[4]

Synthesis and Purification

The most common laboratory and industrial synthesis of (2-Hydroxyethyl)urea involves the reaction of urea with monoethanolamine.[\[6\]](#) This reaction proceeds via a nucleophilic addition-elimination mechanism, with the elimination of ammonia.

General Synthesis Workflow

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and purification of (2-Hydroxyethyl)urea.

Detailed Experimental Protocol: Synthesis from Urea and Monoethanolamine

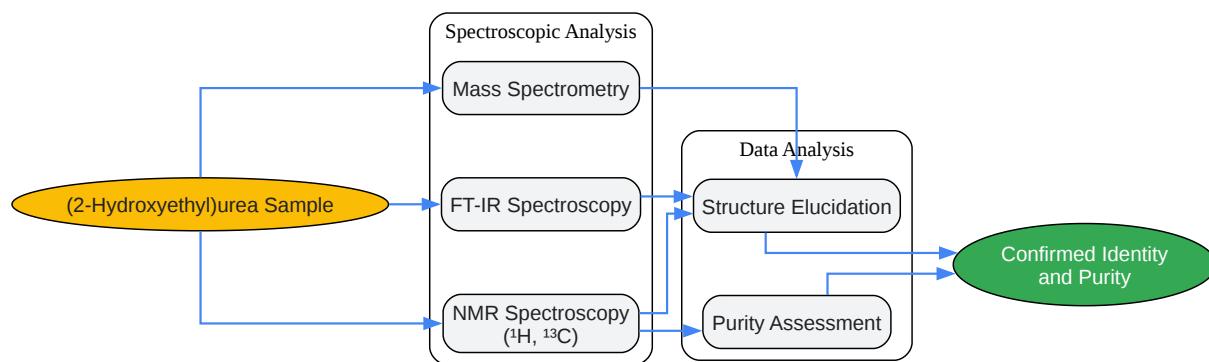
Materials:

- Urea
- Monoethanolamine
- An inert solvent (e.g., pyridine for recrystallization)
- Petroleum ether (for washing)
- Reaction flask equipped with a reflux condenser, stirrer, and thermometer
- Heating mantle
- Filtration apparatus
- Drying oven

Procedure:

- Combine equimolar amounts of urea and monoethanolamine in the reaction flask.

- Heat the mixture with stirring to approximately 110-120 °C under an inert atmosphere (e.g., nitrogen or argon).
- Maintain the temperature and continue stirring for several hours. The reaction progress can be monitored by the evolution of ammonia gas, which will cease upon completion.
- Cool the reaction mixture, which will likely be a solid or semi-solid paste.
- Dissolve the crude product in a minimal amount of hot inert solvent, such as pyridine, for recrystallization.
- Allow the solution to cool slowly to induce crystallization of (2-Hydroxyethyl)urea.
- Collect the crystals by filtration.
- Wash the crystals with a non-polar solvent, such as petroleum ether, to remove residual impurities.
- Dry the purified crystals in a vacuum oven at a moderate temperature.


Analytical Characterization

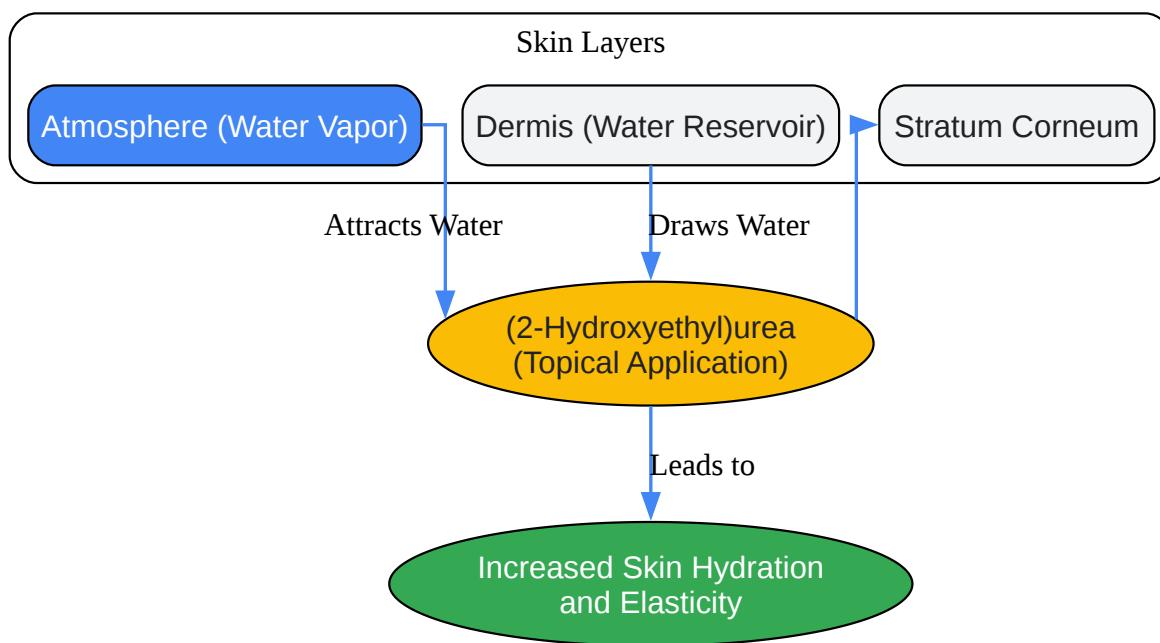
The identity and purity of (2-Hydroxyethyl)urea can be confirmed using standard analytical techniques.

Table 2: Analytical Methods for the Characterization of (2-Hydroxyethyl)urea

Technique	Expected Observations
¹ H NMR	Signals corresponding to the protons of the ethyl group and the amine/hydroxyl protons.
¹³ C NMR	Resonances for the two carbons of the ethyl group and the carbonyl carbon.
FT-IR	Characteristic absorption bands for N-H, O-H, C-H, and C=O stretching vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (104.11 m/z), along with characteristic fragmentation patterns.

General Analytical Workflow

[Click to download full resolution via product page](#)


A typical workflow for the analytical characterization of (2-Hydroxyethyl)urea.

Biological Activity and Signaling Pathways

Currently, there is a lack of scientific literature detailing any specific pharmacological activity or involvement in biological signaling pathways for (2-Hydroxyethyl)urea beyond its function as a humectant. Its primary biological effect is attributed to its ability to bind and hold water molecules, thereby increasing the hydration of the stratum corneum in the skin.

Mechanism of Action as a Moisturizer

The moisturizing effect of (2-Hydroxyethyl)urea is a physical process driven by its hygroscopic nature. The hydroxyl (-OH) and amide (-CONH₂) groups in its structure can form hydrogen bonds with water molecules. When applied topically, it attracts water from the atmosphere and the lower layers of the skin to the stratum corneum, enhancing skin hydration and elasticity.

[Click to download full resolution via product page](#)

A simplified diagram illustrating the mechanism of action of (2-Hydroxyethyl)urea as a skin moisturizer.

Applications

The primary application of (2-Hydroxyethyl)urea is in the cosmetic and personal care industry as a moisturizer and humectant in a variety of products, including creams, lotions, and hair care formulations.[\[6\]](#) In the field of chemical synthesis, it serves as a reactant in multicomponent reactions, such as the Ugi and Biginelli reactions, for the preparation of more complex molecules.[\[2\]](#)

Safety and Toxicology

(2-Hydroxyethyl)urea is generally considered to have low toxicity. Safety assessments have concluded that it is safe for use in cosmetic products.[\[2\]](#) It is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it may cause mild skin and eye irritation in high concentrations.[\[4\]](#)

Table 3: Summary of Toxicological Data

Endpoint	Result	Reference(s)
Acute Oral Toxicity	LD50 > 2000 mg/kg (rat)	[2]
Acute Dermal Toxicity	LD50 > 2000 mg/kg (rat)	[2]
Skin Irritation	May cause mild irritation	[4]
Eye Irritation	May cause mild irritation	[4]

Conclusion

(2-Hydroxyethyl)urea (CAS 2078-71-9) is a well-characterized compound with established physicochemical properties and a primary role as a moisturizing agent in the cosmetics industry. Its synthesis is straightforward, and it can be readily characterized by standard analytical techniques. While its direct pharmacological activity and involvement in specific signaling pathways have not been reported, its safety profile and efficacy as a humectant are well-documented. For researchers in drug development, (2-Hydroxyethyl)urea may be of interest as a starting material for the synthesis of novel compounds or as an excipient in topical formulations. Further research could explore its potential for other biological applications or seek to resolve the existing discrepancies in its reported physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2-Hydroxyethyl)ethyleneurea | CAS#:3699-54-5 | Chemsoc [chemsrc.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Cas 2078-71-9,2-HYDROXYETHYLUREA | lookchem [lookchem.com]
- 4. (2-羟乙基)脲 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. revivalabs.com [revivalabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Hydroxyethyl)urea (CAS 2078-71-9)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329392#cas-number-2078-71-9-chemical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com